2,3,3-Trimethyl-7-nitro-3H-indole
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Overview
Description
2,3,3-Trimethyl-7-nitro-3H-indole is a chemical compound belonging to the indole family. Indoles are aromatic heterocyclic organic compounds that play significant roles in various biological and chemical processes. This particular compound is characterized by the presence of three methyl groups and a nitro group attached to the indole core, making it a unique and valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-7-nitro-3H-indole typically involves the nitration of 2,3,3-trimethylindolenine. The process begins with the preparation of 2,3,3-trimethylindolenine, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions, often in an ice bath to maintain a low temperature and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethyl-7-nitro-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methyl groups and the nitro group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted indole derivatives.
Scientific Research Applications
2,3,3-Trimethyl-7-nitro-3H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-7-nitro-3H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in various biochemical reactions, making it a valuable tool in studying molecular mechanisms and pathways .
Comparison with Similar Compounds
2,3,3-Trimethylindolenine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2,3,3-trimethylindolenine: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 2,3,3-Trimethyl-7-nitro-3H-indole is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,3,3-trimethyl-7-nitroindole |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(2,3)8-5-4-6-9(13(14)15)10(8)12-7/h4-6H,1-3H3 |
InChI Key |
IDSQCLNAUVDWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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